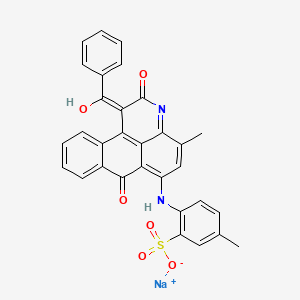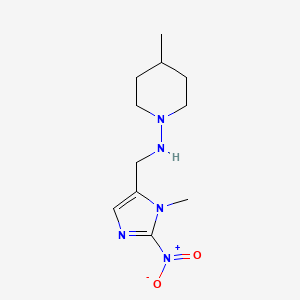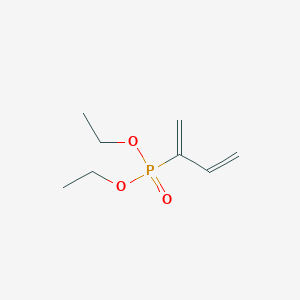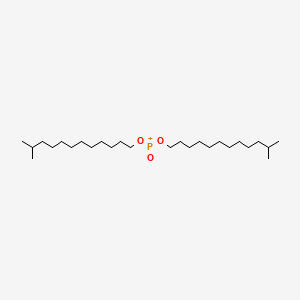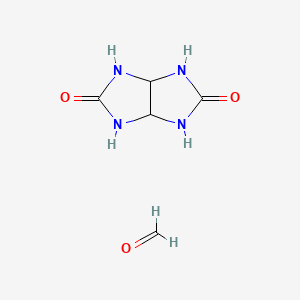
Glycoluril-formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoluril-formaldehyde is a compound formed by the condensation of glycoluril and formaldehydeThis compound has gained significant attention due to its applications in various fields, including supramolecular chemistry, environmental chemistry, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycoluril-formaldehyde typically involves the condensation of glycoluril with formaldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures, around 95°C, using catalysts such as hydrochloric acid or phosphoric acid . The process can be completed in less than 25 minutes with high yields, making it efficient for industrial production .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Glycoluril-formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glycoluril derivatives with different functional groups.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.
Substitution: The hydrogen atoms in this compound can be substituted with halogen atoms or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) and other electrophiles.
Major Products Formed
The major products formed from the reactions of this compound include:
Tetramethylol glycoluril: Formed by the reaction with excess formaldehyde.
Tetraacetylglycoluril: Formed by the reaction with acetic anhydride.
Dinitroglycoluril and tetranitroglycoluril: Formed by the reaction with nitrating acids.
Aplicaciones Científicas De Investigación
Glycoluril-formaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of glycoluril-formaldehyde involves the formation of stable host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules, protecting them from degradation and facilitating their targeted delivery. The molecular targets and pathways involved in its action include hydrogen bonding, π–π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
Glycoluril-formaldehyde is unique compared to other similar compounds due to its high stability and versatility. Similar compounds include:
Cucurbiturils: Macrocyclic compounds formed by the condensation of glycoluril with formaldehyde, known for their exceptional recognition properties.
Bambusurils: Another class of macrocyclic compounds with similar properties to cucurbiturils.
Tetraacetylglycoluril: A derivative of this compound used as a bleach activator.
Propiedades
Número CAS |
36833-16-6 |
|---|---|
Fórmula molecular |
C5H8N4O3 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |
InChI |
InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |
Clave InChI |
NGFUWANGZFFYHK-UHFFFAOYSA-N |
SMILES canónico |
C=O.C12C(NC(=O)N1)NC(=O)N2 |
Números CAS relacionados |
36833-16-6 68036-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
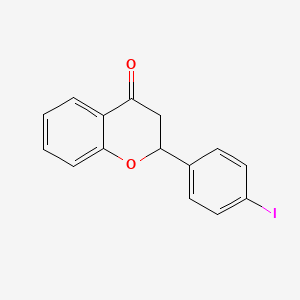
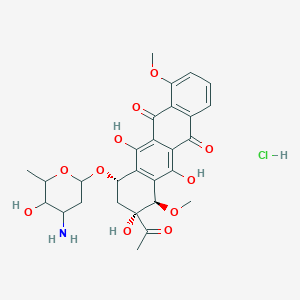
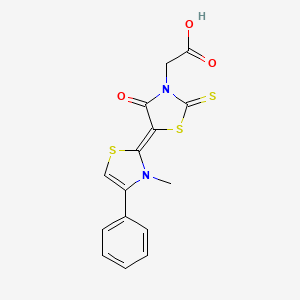

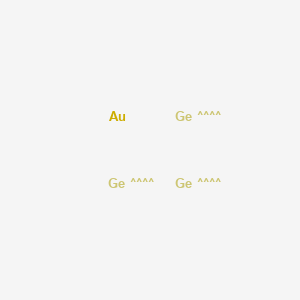
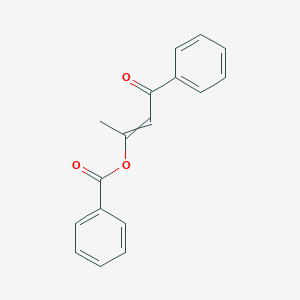
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

